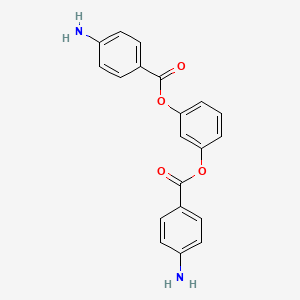

![molecular formula C15H12N4 B5520153 3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine CAS No. 23612-38-6](/img/structure/B5520153.png)

3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

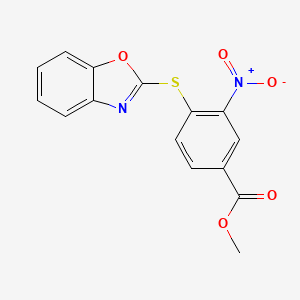

3,3'-methylenebis-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C15H12N4 and its molecular weight is 248.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 248.106196400 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydroboration with Anti-Markovnikov Selectivity

Research demonstrates the catalytic potential of bis(imino)pyridine cobalt complexes in hydroboration reactions. These complexes, by introducing pyrrolidinyl substituents, facilitate the hydroboration of sterically hindered substrates like 1-methylcyclohexene and α-pinene, achieving high activity and terminal selectivity under mild conditions. This reveals an effective strategy for hydrofunctionalization, highlighting the ability to position boron substituents at terminal positions of an alkyl chain, offering a method for remote C-H bond hydrofunctionalization (Obligacion & Chirik, 2013).

Importance in Crystal Packing and Intermolecular Interactions

The structural analysis of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows the influence of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions lead to the formation of linear chains, layer structures, and 3D networks, depending on the isomer. This study sheds light on the role of relative disposition of pyridine and imine groups in intermolecular interactions due to their accessibility (Lai, Mohr, & Tiekink, 2006).

Application in Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, research has explored the use of pyrrolidine and its derivatives for catalyzing aldol and Knoevenagel condensations under solvent-free conditions. This approach for the formation of the olefinic (C=C) bond has shown high activity and excellent yields, indicating the potential of pyrrolidine derivatives in facilitating efficient and environmentally friendly synthetic processes (Song et al., 2016).

Enhancing Solar Cell Performance through Co-Sensitization

A study on dye-sensitized solar cells (DSSCs) introduced a pyridine-anchor co-adsorbent, enhancing the cell's performance by overcoming the absorption deficiency of N719 in the low wavelength region of the visible spectrum. This advancement in DSSC technology underscores the importance of co-sensitization in improving solar cell efficiency and offers a pathway for the development of more efficient renewable energy sources (Wei et al., 2015).

Eigenschaften

IUPAC Name |

3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQCZLFGONFWKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257320 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-38-6 |

Source

|

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23612-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)

![8-(2,3-difluoro-4-methylbenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520126.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520139.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)